molecular formula C39H76NaO8P B016844 Sodium (R)-2,3-bis(stearoyloxy)propyl hydrogenphosphate CAS No. 108321-18-2

Sodium (R)-2,3-bis(stearoyloxy)propyl hydrogenphosphate

Cat. No. B016844
CAS RN: 108321-18-2
M. Wt: 727 g/mol
InChI Key: ALPWRKFXEOAUDR-GKEJWYBXSA-M
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Description

Sodium (R)-2,3-bis(stearoyloxy)propyl hydrogenphosphate, commonly known as SSPP, is a synthetic phospholipid that has been used in various scientific research applications. It is a unique phospholipid due to its ability to form a stable monolayer in aqueous solutions. SSPP has been used in a wide range of applications, including drug delivery, cell culture, and biocompatible surfaces.

Scientific Research Applications

Food Emulsifier

Sodium ®-2,3-bis(stearoyloxy)propyl hydrogenphosphate is a type of stearoyl lactylate, which is commonly used as a food additive . It acts as an emulsifier, helping to maintain the homogeneous dispersions of immiscible liquids and soften food .

Analytical Chemistry

This compound has been studied using high-performance liquid chromatography (HPLC) and gas chromatography (GC) to set the analytical method of stearoyl lactylates in Korea . These methods can be applied in numerous food samples to determine the level of stearoyl lactylates .

Improvement of Bread Texture

Research has shown that Sodium Stearoyl Lactylate can change the microstructure of dough and improve the texture of crisp bread . The addition of this compound promoted a tighter dough structure and improved the quality of bread significantly .

Thrombolytic Protein

DSPAα2, a variant of DSPA, has extremely high medicinal value as a powerful natural thrombolytic protein . However, wild-type DSPAα2 has two N-glycosylation sites (N185 and N398) and its non-human classes of high-mannose-type N-glycans may cause immune responses in vivo .

Mutation Studies

Studies have been conducted to observe the effect of mutating the N-glycosylation sites of DSPAα2 . The results showed that N-glycosylation affects the biochemical function of DSPAα2 .

Sodium-ion Batteries and Hydrogen Evolution Reaction

Transition metal phosphides, including Sodium ®-2,3-bis(stearoyloxy)propyl hydrogenphosphate, have been explored as promising active materials for sodium-ion batteries (SIBs) and hydrogen evolution reaction (HER) applications .

properties

IUPAC Name

sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H77O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3,(H2,42,43,44);/q;+1/p-1/t37-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPWRKFXEOAUDR-GKEJWYBXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

727.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (R)-2,3-bis(stearoyloxy)propyl hydrogenphosphate

CAS RN

108321-18-2
Record name 1,2-Distearoyl-sn-glycero-3-phosphate, sodium salt
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR7BFQ7SUS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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